sec-Butonitazene (citrate)
Description
Emergence and Classification within New Synthetic Opioids
The term "New Synthetic Opioids" (NSOs) encompasses a range of chemically manufactured drugs, often with unknown potencies and pharmacological profiles. cfsre.org Within this broad category, NSOs are often divided into fentanyl-related substances ('fentalogues') and non-fentanyl synthetic opioids. frontiersin.org Nitazenes, also referred to as 2-benzylbenzimidazoles, are a principal group within the non-fentanyl classification. aegislabs.comjst.go.jp
The emergence of nitazenes in illicit drug markets is a relatively recent phenomenon, beginning around 2019. aegislabs.comwikipedia.orgoas.org This trend is seen by some researchers as a response to increased legislative control over fentanyl and its analogues, which encouraged the exploration of alternative, uncontrolled synthetic opioids. drugsandalcohol.ieservice.gov.uk Initially, isotonitazene was one of the first of this class to be widely identified, but the group has since expanded to include numerous analogues such as metonitazene (B1467764), protonitazene (B12782313), and butonitazene (B3025780). aegislabs.comoas.orgwww.gov.uk The continuous emergence of new nitazene (B13437292) analogues presents a significant challenge for forensic and public health monitoring. service.gov.uk
Historical Context of Benzimidazole (B57391) Opioid Research and Development
The history of benzimidazole opioids dates back to the 1950s, when researchers at the Swiss pharmaceutical company CIBA (Chemische Industrie Basel) first synthesized and investigated them as potential analgesics. usdoj.govfrontiersin.orgjst.go.jpwikipedia.org The initial discovery was of the modest analgesic effect of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a compound later referred to as desnitazene. wikipedia.orgwikipedia.org
Through systematic structural modifications, the CIBA research team found that adding a nitro group at the 5-position of the benzimidazole ring significantly enhanced analgesic potency. wikipedia.orgwikipedia.org This led to the development of highly potent compounds, with etonitazene being reported as approximately 1,000 times more potent than morphine in animal models. jst.go.jp Despite their powerful analgesic properties, these compounds were never approved for medical or veterinary use and were not marketed as medicines. wikipedia.orgwww.gov.ukunisa.edu.auanu.edu.au The primary reason for abandoning their clinical development was their narrow therapeutic index—the small margin between the effective dose for pain relief and the dose causing severe adverse effects. wikipedia.orgbccdc.ca For decades, nitazenes remained largely of academic interest, used as research tools in opioid pharmacology until their re-emergence on the illicit market. oas.orgnih.gov
Positioning of sec-Butonitazene (citrate) within the Nitazene Chemical Class
Sec-Butonitazene is a member of the nitazene family and is structurally an isomer of other related compounds. caymanchem.com The core structure of these compounds is a 2-benzylbenzimidazole scaffold. usdoj.gov Variations within the nitazene class are typically achieved by altering the substituents on both the benzimidazole ring and the benzyl (B1604629) group. wikipedia.org
Sec-Butonitazene is specifically defined by its substituent on the benzyl moiety. It is an isomer of butonitazene and iso-butonitazene. caymanchem.com The key structural difference lies in the alkoxy group attached to the phenyl ring of the benzyl substituent.
Butonitazene has an n-butoxy group. who.intcaymanchem.com
iso-Butonitazene has an isobutoxy group. caymanchem.com
sec-Butonitazene has a sec-butoxy group. caymanchem.comwikipedia.org
Recent academic research has focused on the synthesis and pharmacological characterization of a wide array of nitazene analogues to better understand their structure-activity relationships (SARs). ugent.benih.gov A 2024 study investigating 15 structurally diverse nitazenes identified sec-butonitazene as demonstrating high opioid-like activity in their assays. ugent.benih.gov This research highlights the continued academic effort to characterize emerging nitazenes to provide a framework for risk assessment. ugent.benih.gov As an analytical reference standard, sec-Butonitazene (citrate) is used in forensic and research applications to enable the identification and study of this specific compound. caymanchem.comglpbio.com
Interactive Data Table: Chemical Properties of sec-Butonitazene (citrate)
| Property | Value | Source |
|---|---|---|
| Formal Name | 2-(2-(4-(sec-butoxy)benzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N,N-diethylethan-1-amine, 2-hydroxypropane-1,2,3-tricarboxylic acid | caymanchem.com |
| Molecular Formula | C₂₄H₃₂N₄O₃ • C₆H₈O₇ | caymanchem.comglpbio.comlgcstandards.com |
| Formula Weight | 616.7 g/mol | caymanchem.comglpbio.com |
| Appearance | Crystalline solid | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| λmax | 239 nm | caymanchem.com |
Interactive Data Table: Comparison of Selected Nitazene Analogues
| Compound | Key Structural Feature (4-position of benzyl group) | Relative Potency (Compared to Morphine) | Source |
|---|---|---|---|
| Etonitazene | Ethoxy | ~1000x | jst.go.jpwww.gov.uk |
| Isotonitazene | Isopropoxy | ~500x | www.gov.uk |
| Metonitazene | Methoxy (B1213986) | More potent than morphine | usdoj.govbccdc.ca |
| Protonitazene | n-propoxy | More potent than morphine | usdoj.gov |
| Butonitazene | n-butoxy | More potent than morphine, less than fentanyl | usdoj.govbccdc.ca |
| Flunitazene | Fluoro | Equipotent to morphine | usdoj.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32N4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H32N4O3/c1-5-18(4)31-21-11-8-19(9-12-21)16-24-25-22-17-20(28(29)30)10-13-23(22)27(24)15-14-26(6-2)7-3/h8-13,17-18H,5-7,14-16H2,1-4H3 |
InChI Key |
NOIMENQCHUDEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Sec Butonitazene Citrate and Analogues
Established Synthetic Pathways for 2-Benzylbenzimidazole Opioids
The synthesis of 2-benzylbenzimidazole opioids, or nitazenes, has been documented in scientific literature since their initial development in the 1950s. acs.org The foundational synthetic routes were established by Hunger et al. and have been adapted in contemporary chemical research. who.intwho.int These pathways are noted for their efficiency and the accessibility of unregulated precursor chemicals. acs.org
A frequently employed generic route involves a multi-step process that begins with an appropriately substituted nitrobenzene (B124822). acs.org The general pathway can be summarized as follows:
N-Alkylation: A substituted 1-chloro-2-nitrobenzene (B146284) derivative is reacted with an N,N-dialkyl-ethylenediamine, most commonly N,N-diethylethylenediamine. The activated chlorine atom on the nitrobenzene ring is readily substituted by the secondary amine of the ethylenediamine. acs.orgwho.int For instance, in the synthesis of many 5-nitro-substituted benzimidazoles, the starting material is 1-chloro-2,4-dinitrobenzene (B32670). who.int
Selective Reduction: The resulting intermediate, a substituted N-(2-nitro-phenyl)-N',N'-diethyl-ethane-1,2-diamine, undergoes a selective reduction of the nitro group at the 2-position of the benzene (B151609) ring to form an amino group. This creates an ortho-phenylenediamine species, which is a critical precursor for the formation of the benzimidazole (B57391) ring. acs.orgwho.int
Condensation and Cyclization: The ortho-phenylenediamine intermediate is then condensed with a substituted phenylacetic acid derivative (or its corresponding imidate). acs.orgwho.int This reaction, often carried out in the presence of a coupling agent or under acidic conditions, results in the formation of the 2-benzylbenzimidazole core structure. who.int For example, the synthesis of etazene, a des-nitro analogue, involves the condensation of the diamine intermediate with ethoxyphenylacetic acid. who.int
More recently, a "one-pot," three-component synthesis has also been reported, offering a high-yield pathway to 2-benzylbenzimidazole opioids. europa.eu
Table 1: Key Reagents in the General Synthesis of 2-Benzylbenzimidazole Opioids
| Step | Reagent Type | Example | Role |
| 1. N-Alkylation | Substituted Nitrobenzene | 1-chloro-2,4-dinitrobenzene | Benzimidazole backbone precursor |
| Diamine | N,N-diethylethylenediamine | Forms the N-1 side chain | |
| 2. Reduction | Reducing Agent | - | Selectively reduces one nitro group to an amine |
| 3. Condensation | Phenylacetic Acid Derivative | (4-Ethoxyphenyl)acetic acid | Forms the 2-benzyl substituent |
Targeted Synthesis Strategies for sec-Butonitazene (citrate)
While specific literature detailing the targeted synthesis of sec-Butonitazene is not extensively published, its synthetic pathway can be reliably inferred from the established methods used for its isomers and analogues, such as Butonitazene (B3025780). who.intcaymanchem.com Butonitazene features an n-butoxy substituent on the benzyl (B1604629) moiety, whereas sec-Butonitazene possesses a sec-butoxy group at the same position. who.intcaymanchem.com
The synthesis of Butonitazene, as described in the literature, provides a direct template for its sec-butoxy isomer. who.int The established route for Butonitazene involves:
Substitution of 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine. who.int
Selective reduction of the ortho-position nitro group to yield the diamine precursor. who.int
Condensation of the diamine with an n-butoxyphenyl imidate, which is derived from the corresponding n-butoxyphenylacetonitrile. who.int
To synthesize sec-Butonitazene, the key modification would occur in the final condensation step. Instead of a derivative of (4-n-butoxyphenyl)acetic acid, the synthesis would require a derivative of (4-sec-butoxyphenyl)acetic acid or its corresponding imidate.
The final step in producing sec-Butonitazene (citrate) would involve reacting the synthesized free base of sec-Butonitazene with citric acid to form the citrate (B86180) salt. This is a standard procedure in pharmaceutical chemistry to improve the stability and solubility of a compound.
Table 2: Comparison of Key Precursors for Butonitazene and sec-Butonitazene Synthesis
| Compound | Benzyl Moiety Precursor | Resulting Substituent |
| Butonitazene | (4-n-butoxyphenyl)acetic acid or its derivative | 4-n-butoxybenzyl |
| sec-Butonitazene | (4-sec-butoxyphenyl)acetic acid or its derivative | 4-sec-butoxybenzyl |
Exploration of Derivatization and Analog Generation within the Nitazene (B13437292) Scaffold
The 2-benzylbenzimidazole structure offers multiple points for chemical modification, leading to a wide range of analogues. www.gov.uk Research and clandestine synthesis have explored derivatization at several key positions on the nitazene scaffold, resulting in compounds with varying properties. wikipedia.orgscispace.com
The primary areas for derivatization include:
The Benzyl Group: The para-position of the 2-benzyl ring is the most commonly modified site. wikipedia.org The nature of the alkoxy substituent (e.g., methoxy (B1213986), ethoxy, propoxy, butoxy) at this position significantly influences the compound's characteristics. This has led to a homologous series including Metonitazene (B1467764), Etonitazene, Protonitazene (B12782313), and Butonitazene. who.int Other substitutions, such as a fluorine atom to create Flunitazene, have also been documented. ohio.gov
The N,N-diethylaminoethyl Side Chain: The diethylamino group at the N-1 position of the benzimidazole ring is another key target for modification. The two ethyl groups can be fused to form a cyclic structure, such as a pyrrolidine (B122466) ring, yielding analogues like N-pyrrolidino etonitazene (also known as etonitazepyne). www.gov.ukcfsre.org Similarly, incorporating a piperidine (B6355638) ring has also been explored. scispace.com Furthermore, the removal of one of the ethyl groups (N-deethylation) results in metabolites that are also potent compounds, such as N-desethylisotonitazene. scispace.comservice.gov.uk
The Benzimidazole Core: The nitro group at the 5-position is a defining feature of many potent nitazenes. wikipedia.org However, analogues have been synthesized where this group is absent (desnitro compounds) or reduced to an amino group. acs.orgscispace.com Compounds lacking the nitro group, such as Etodesnitazene (the desnitro analogue of Etonitazene), are a distinct sub-family. who.int
This modular approach to synthesis has allowed for the generation of a vast number of nitazene analogues. www.gov.uk
Table 3: Examples of Nitazene Analogues and Their Structural Modifications
| Compound Name | Modification vs. Parent Structure (e.g., Etonitazene) | Source |
| Isotonitazene | Isomer; benzyl group is attached via the meta-position of the nitroaniline precursor | cdc.gov |
| Metonitazene | 4-methoxybenzyl group instead of 4-ethoxybenzyl | ohio.gov |
| Butonitazene | 4-n-butoxybenzyl group instead of 4-ethoxybenzyl | who.int |
| N-pyrrolidino etonitazene (Etonitazepyne) | N,N-diethylamino group is replaced by a pyrrolidinyl ring | www.gov.uk |
| Etodesnitazene (Etazene) | Lacks the 5-nitro group on the benzimidazole core | who.int |
| Flunitazene | 4-fluorobenzyl group instead of an alkoxybenzyl group | ohio.gov |
| N-desethylisotonitazene | Metabolite; one ethyl group removed from the N,N-diethylamino side chain | service.gov.uk |
Advanced Analytical Methodologies for Characterization and Identification of Sec Butonitazene Citrate
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For a molecule like sec-Butonitazene, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the de novo structural elucidation of organic molecules, including complex synthetic opioids like sec-Butonitazene. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
While specific, detailed ¹H and ¹³C NMR chemical shift and coupling constant data for sec-Butonitazene are not widely published in peer-reviewed literature, the characterization of related nitazene (B13437292) analogs relies heavily on this technique. For its structural isomer, butonitazene (B3025780), analytical reports confirm that structure elucidation was achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These analyses would confirm the presence of the key structural motifs: the substituted benzimidazole (B57391) core, the N,N-diethylethanamine side chain, and the specific sec-butoxybenzyl group, distinguishing it from its isomers, butonitazene (n-butoxy) and isobutonitazene (isobutoxy). The unique spin systems and correlations of the sec-butyl group's protons and carbons would serve as a definitive signature in the NMR spectra.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in a molecule and its electronic properties.
UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. For sec-Butonitazene (citrate), a maximum absorbance (λmax) has been recorded at 239 nm. caymanchem.com This absorption is characteristic of the π-electron system within the benzimidazole and substituted benzyl (B1604629) portions of the molecule. While not sufficient for identification alone, it serves as a useful parameter in conjunction with other methods, particularly for quantification using techniques like HPLC-DAD.
Infrared (IR) Spectroscopy: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. An analytical report for the related isomer butonitazene specifies analysis using an FTIR-ATR with a scan range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹. policija.si Although the specific spectrum for sec-Butonitazene is not detailed, a typical analysis would reveal characteristic absorption bands for key functional groups present in the molecule.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (sec-butyl, ethyl) | 3000 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Nitro (NO₂) | 1550 - 1500 and 1360 - 1300 | Asymmetric & Symmetric Stretching |
| C-O (ether) | 1260 - 1000 | Stretching |
| C-N | 1350 - 1000 | Stretching |
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques separate components of a mixture, while mass spectrometry provides information on the mass-to-charge ratio of molecules and their fragments, enabling highly sensitive and specific identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While effective for separating many nitazene analogs, the electron ionization (EI) mass spectra of structural isomers like butonitazene, isobutonitazene, and sec-butonitazene can be very similar, making differentiation by mass spectrum alone challenging. nih.govnih.gov Identification often relies on chromatographic separation where isomers exhibit distinct retention times.
Recent research using advanced ion mobility spectrometry has shown that the MS/MS spectra of butonitazene, isobutonitazene, and sec-butonitazene are nearly identical, all producing characteristic high-intensity fragment ions at m/z 72 and m/z 100. osti.gov These fragments are associated with the N,N-diethylethanamine side chain. The differentiation between these isomers, therefore, relies heavily on their separation by the gas chromatograph prior to mass analysis.
| Parameter | Example Value/Condition |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Shared Characteristic Fragments (m/z) | 72, 100 |
| Notes | Chromatographic separation (retention time) is critical for distinguishing sec-butonitazene from its structural isomers. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, HRMS) in Complex Matrices
Liquid chromatography coupled with various mass spectrometry detectors is the premier technique for identifying nitazenes in complex matrices like biological fluids. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of elemental composition.
For butonitazene isomers, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 425.255. policija.siugent.be Tandem mass spectrometry (MS/MS) analysis of this precursor ion generates specific product ions. As with GC-MS, key fragments for sec-butonitazene include m/z 100.11 (attributed to 1,1-diethylaziridinium) and m/z 72, which are useful diagnostic markers for the broader nitazene class. osti.govugent.be The combination of a specific retention time and accurate mass measurements of both the precursor and product ions allows for confident identification.
An example of a published method for the analysis of the related isomer butonitazene using HPLC-Time-of-Flight (TOF) MS is detailed below.
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) |
| Flow Rate | 1.0 ml/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | ~425.255 |
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used technique in forensic and analytical chemistry. It provides both chromatographic separation based on retention time and UV-Vis spectral data for each separated component.
Studies have shown that HPLC-DAD can successfully differentiate between most nitazene analogs based on a combination of their unique retention times and their UV absorption spectra. ugent.be For example, in one study analyzing a range of nitazenes, butonitazene had a retention time of 6.69 minutes under the specified conditions. ugent.be While specific data for sec-butonitazene is not provided in this study, the method demonstrates the capability of the technique to resolve closely related isomers. The DAD detector would capture the characteristic absorbance around 239 nm for sec-butonitazene, allowing for both detection and quantification. caymanchem.comugent.be
Isomer Discrimination Strategies in Benzimidazole Opioid Analysis
A primary analytical challenge in the study of benzimidazole opioids is the differentiation of isomers, which share the same molecular formula and mass but differ in the arrangement of their atoms. Positional isomers, in particular, are common within the nitazene class and cannot be distinguished by mass spectral analysis alone. researchgate.net For instance, protonitazene (B12782313) and isotonitazene are positional isomers that require more advanced methods for differentiation. researchgate.netbccdc.ca While sec-Butonitazene itself does not have common isomers discussed in the literature, the analytical principles for discriminating isomers within the nitazene class are directly applicable and crucial for comprehensive forensic analysis.
Several analytical techniques have proven effective in resolving and identifying isomeric benzimidazole opioids:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for isomer differentiation. The chromatographic separation component (LC) can resolve isomers based on their different interactions with the stationary phase, leading to distinct retention times. researchgate.netcaymanchem.com Researchers have demonstrated that LC can effectively separate various nitazene positional isomers, allowing for their individual identification when coupled with a mass spectrometer. researchgate.netnih.govnih.gov Tandem mass spectrometry (MS/MS) can further aid in differentiation by revealing characteristic fragment ions unique to specific isomers. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS utilizes chromatographic principles to separate compounds before they enter the mass spectrometer. GC has been shown to successfully separate nitazene isomers. researchgate.netnih.gov However, distinguishing between them based solely on their electron ionization (EI) mass spectra can be difficult, making chromatographic separation the critical step. researchgate.netnih.gov
Ion Mobility Spectrometry (IMS): IMS is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. It is increasingly recognized for its ability to distinguish between structural isomers. researchgate.net When coupled with mass spectrometry, IMS provides an additional dimension of separation, offering a path toward reference-free identification and accelerating the detection of novel synthetic opioids. osti.govbohrium.com Recent studies show that nitazenes can exhibit multiple, distinct IMS distributions, which may aid in their characterization and differentiation from other opioids. osti.govbohrium.com
The following table summarizes the key analytical methods used for isomer discrimination in the broader benzimidazole opioid class.
| Analytical Technique | Principle of Discrimination | Reported Efficacy for Nitazenes | References |
|---|---|---|---|
| Liquid Chromatography (LC) | Differential retention times based on polarity and interaction with stationary phase. | Successfully separates positional isomers like protonitazene and isotonitazene. | researchgate.netcaymanchem.comnih.gov |
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Can separate various nitazene isomers effectively. | researchgate.netnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Generation of unique, characteristic fragment ions for specific isomers. | Enables distinction between nitazenes and their corresponding "isonitazenes" (nitro group positional isomers). | researchgate.netnih.gov |
| Ion Mobility Spectrometry (IMS) | Separation of gas-phase ions based on size, shape, and charge. | Known for its ability to distinguish structural isomers; provides an additional dimension of separation. | researchgate.netosti.govbohrium.com |
Development and Utility of Analytical Reference Standards for Research
The availability of high-purity, well-characterized analytical reference standards is fundamental to the accurate identification and quantification of novel psychoactive substances like sec-Butonitazene. caymanchem.com These standards serve as the benchmark against which unknown samples are compared, ensuring the reliability and validity of analytical results in forensic casework, clinical toxicology, and academic research. who.int
The utility of these standards is multi-faceted:
Unambiguous Identification: Reference materials are essential for confirming the identity of a substance detected in a sample. By comparing analytical data (e.g., retention time, mass spectra) from an unknown sample to that of a certified reference standard analyzed under identical conditions, laboratories can make a positive identification. cfsre.org All identifications of butonitazene in early reports were made by comparing analytical data against an acquired reference material. cfsre.org
Method Development and Validation: The development of robust and reliable analytical methods for detecting nitazenes relies heavily on the availability of reference standards. oup.com Researchers use these standards to establish and validate method parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy. nih.govresearchgate.net Numerous published methods for the analysis of nitazenes explicitly state the use of commercially purchased reference materials for method validation. researchgate.netnih.gov
Quantitative Analysis: For quantitative applications, such as determining the concentration of sec-Butonitazene in a seized material or a biological sample, reference standards are indispensable for creating calibration curves.
Facilitating Research: The synthesis and commercial availability of reference standards for compounds like sec-Butonitazene (citrate), butonitazene, and their isomers provide researchers with the necessary tools to investigate their analytical properties. caymanchem.comcaymanchem.comwho.intcaymanchem.com This enables the scientific community to proactively develop detection methods and understand the fragmentation behavior of emerging threats. researchgate.net
The World Health Organization (WHO) has noted that butonitazene is available as a reference material from commercial suppliers and is used for routine analysis in forensic and clinical investigations. who.int The following table lists examples of commercially available reference standards from the nitazene class, highlighting their importance in forensic and research applications.
| Compound Name | Form | Application | References |
|---|---|---|---|
| sec-Butonitazene (citrate) | Analytical Reference Standard | Research and forensic applications. | caymanchem.combioscience.co.uk |
| Butonitazene | Analytical Reference Standard | Research and forensic applications. | caymanchem.com |
| iso-Butonitazene (citrate) | Analytical Reference Standard | Research and forensic applications. | caymanchem.com |
| Isotonitazene | Standard Reference Material | Method development and validation for forensic toxicology. | nih.gov |
| Protonitazene | Standard Reference Material | Method development and validation for forensic toxicology. | nih.gov |
| Metonitazene (B1467764) | Standard Reference Material | Method development and validation for forensic toxicology. | nih.gov |
Pharmacological Characterization of Sec Butonitazene Citrate : Receptor Binding and Functional Assays
Opioid Receptor Binding Affinities
The initial step in characterizing a new opioid compound is to determine its binding affinity for the different types of opioid receptors: mu (MOR), delta (DOR), and kappa (KOR). This is typically achieved through competitive radioligand binding assays.
Mu-Opioid Receptor (MOR) Binding Characteristics
Studies have consistently shown that sec-Butonitazene, like other nitazene (B13437292) analogs, exhibits a high affinity for the mu-opioid receptor. nih.govresearchgate.net Radioligand binding assays performed on Chinese hamster ovary cells heterologously expressing human opioid receptors have demonstrated that many substituted nitazenes possess subnanomolar affinities for MOR, with some exhibiting significantly higher affinities than fentanyl. nih.gov While specific Ki values for sec-Butonitazene are not always detailed in isolation, the class of 2-benzylbenzimidazole opioids is known for its potent interaction with MOR. nih.gov The binding affinity of butonitazene (B3025780), a closely related compound, was found to be similar to that of morphine but lower than fentanyl. who.int
| Compound | Receptor | Ki (nM) | Source |
| Fentanyl | MOR | Value not specified | nih.gov |
| Morphine | MOR | Value not specified | who.int |
| Butonitazene | MOR | Similar to Morphine, Lower than Fentanyl | who.int |
| Isotonitazene | MOR | >100-fold more potent than fentanyl | nih.gov |
| N-pyrrolidino etonitazene | MOR | Subnanomolar | nih.gov |
Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Binding Selectivity
A critical aspect of an opioid's pharmacological profile is its selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors. High selectivity for MOR is often associated with the classic analgesic effects of opioids. Research indicates that nitazene compounds, including by extension sec-Butonitazene, are highly selective MOR agonists. nih.gov For the broader class of substituted nitazenes, affinities for KOR and DOR were found to be substantially lower, ranging from 46- to 2580-fold and 180- to 1280-fold lower, respectively, than their affinity for MOR. nih.gov Specifically for butonitazene, its binding affinities for delta- and kappa-opioid receptors were lower than those of both fentanyl and morphine. who.int This pronounced selectivity suggests that the pharmacological effects of sec-Butonitazene are predominantly mediated through the mu-opioid receptor. nih.gov
In Vitro Receptor Activation and Signaling Pathway Analysis
Following receptor binding, the functional activity of sec-Butonitazene is assessed by measuring its ability to activate downstream signaling pathways. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular events.
G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., mini-Gi recruitment)
The primary signaling mechanism for MOR is through the activation of inhibitory G-proteins (Gi/o). Assays measuring the recruitment of mini-G proteins, which are engineered Gα subunits, can quantify the extent of G-protein activation upon ligand binding. nih.govresearchgate.net Studies on nitazene analogs have demonstrated that they are not only potent but also high-efficacy agonists at the mu-opioid receptor, often exceeding the efficacy of reference agonists like DAMGO. nih.govresearchgate.net For instance, in G protein dissociation bioluminescence resonance energy transfer (BRET) assays, several nitazenes showed superagonist activities with efficacies greater than 100% of the DAMGO response. nih.gov This high intrinsic efficacy in Gi protein signaling is considered a common characteristic of novel synthetic opioids and may contribute to their high potency. nih.gov
Beta-Arrestin 2 (βarr2) Recruitment Assays
In addition to G-protein signaling, GPCR activation also leads to the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades. nih.govmdpi.com The recruitment of β-arrestin 2 (βarr2) is a key event that has been linked to some of the adverse effects of opioids. who.int Assays such as the NanoBiT® Protein:Protein Interaction System or PathHunter® assays are used to measure the interaction between the activated receptor and βarr2. promega.jpspringernature.com Activation of the mu-opioid receptor by butonitazene has been shown to involve interaction with β-arrestin-2. who.int Studies on related nitazenes have shown that they also potently induce β-arrestin2 recruitment. nih.gov The balance between G-protein activation and β-arrestin recruitment (a concept known as biased agonism) is an area of intense research in the development of safer opioids. mdpi.com
| Compound | Assay | EC50 | Emax (% of DAMGO) | Source |
| Isotonitazene | GoA Dissociation BRET | 107 pM | >100% | nih.gov |
| N-desethyl isotonitazene | GoA Dissociation BRET | 252 pM | >100% | nih.gov |
| Metonitazene (B1467764) | GoA Dissociation BRET | 1.74 nM | >100% | nih.gov |
| Isotonitazene | β-arrestin2 Recruitment BRET | Value not specified | Value not specified | nih.gov |
Cyclic AMP (cAMP) Modulation Studies
Activation of the Gi/o pathway by MOR agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP). researchgate.net This modulation of cAMP is a hallmark of MOR activation. nih.gov Studies utilize assays such as the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Gi kit to measure the inhibition of forskolin-stimulated cAMP accumulation. nih.gov While specific data on sec-Butonitazene's effect on cAMP levels were not found, the potent G-protein activation observed with related nitazenes strongly implies that sec-Butonitazene would also effectively inhibit cAMP production, consistent with its function as a potent MOR agonist. nih.govnih.gov
Agonist Efficacy and Potency Profiling at Opioid Receptors
The pharmacological profile of sec-Butonitazene has been characterized through in vitro functional assays to determine its efficacy and potency as an opioid receptor agonist. Research utilizing a cell-based β-arrestin 2 recruitment assay, which measures one of the key pathways of µ-opioid receptor (MOR) activation, has provided specific data on its activity. unibo.itunipa.itsoft-tox.org
In these functional assays, sec-Butonitazene demonstrated potent agonist activity at the MOR. nih.govnih.gov The half-maximal effective concentration (EC50) for sec-Butonitazene was determined to be 7.62 nM in a β-arrestin 2 recruitment assay. unibo.itunipa.itsoft-tox.org This value indicates a high potency for activating the µ-opioid receptor, consistent with findings for other potent 2-benzylbenzimidazole opioids. nih.govnih.gov The efficacy of sec-Butonitazene has been reported to be comparable to or exceeding that of reference opioids like hydromorphone in these assay systems. unibo.itunipa.it
Table 1: Potency of sec-Butonitazene at the µ-Opioid Receptor
| Compound | Assay Type | Potency (EC50) | Source |
|---|---|---|---|
| sec-Butonitazene (citrate) | β-arrestin 2 Recruitment | 7.62 nM | unibo.itunipa.itsoft-tox.org |
Comparative Pharmacological Activity of sec-Butonitazene (citrate) with Other Nitazene Analogues and Reference Opioids
The pharmacological activity of sec-Butonitazene is better understood when compared with its structural isomers, other nitazene analogues, and standard reference opioids like fentanyl and morphine. nih.govoas.orgwho.int Structure-activity relationship studies show that modifications to the alkoxy side chain on the benzyl (B1604629) group significantly influence the potency of nitazene compounds. nih.gov
Notably, sec-Butonitazene (EC50 = 7.62 nM) is considerably more potent than its linear-chain analogue, butonitazene (EC50 = 34.2 nM). unibo.itunipa.itsoft-tox.org This suggests that the branched secondary butoxy group in sec-Butonitazene enhances its activity at the µ-opioid receptor compared to the straight butoxy chain. unipa.it Its potency is also greater than another isomer, iso-butonitazene (EC50 = 10.3 nM). unibo.itunipa.itsoft-tox.org
When compared to a broader range of nitazenes, sec-Butonitazene is a potent member of the class. While some analogues like etonitazene and N-pyrrolidino etonitazene exhibit even greater potencies, sec-Butonitazene's activity surpasses that of many others, including the parent compound nitazene (EC50 = 312 nM). unibo.itunipa.itsoft-tox.org
In comparison to reference opioids, sec-Butonitazene demonstrates a higher potency than fentanyl (EC50 = 17.0 nM) in the same β-arrestin 2 recruitment assay. unibo.itsoft-tox.org This is significant, as fentanyl is a widely recognized potent synthetic opioid. nih.gov In contrast, studies on butonitazene have shown it to be less potent than both morphine and fentanyl in producing analgesic effects in animal models, further highlighting the increased potency conferred by the sec-butyl structural modification. who.int
Table 2: Comparative Potency of sec-Butonitazene and Other Opioids at the µ-Opioid Receptor
| Compound | Assay Type | Potency (EC50) | Source |
|---|---|---|---|
| sec-Butonitazene | β-arrestin 2 Recruitment | 7.62 nM | unibo.itunipa.itsoft-tox.org |
| iso-Butonitazene | β-arrestin 2 Recruitment | 10.3 nM | unibo.itunipa.itsoft-tox.org |
| Butonitazene | β-arrestin 2 Recruitment | 34.2 nM | unibo.itunipa.itsoft-tox.org |
| Etonitazene | β-arrestin 2 Recruitment | 0.588 nM | soft-tox.org |
| N-Desethyl Isotonitazene | Gαi protein (cAMP) | 0.0263 nM | nih.gov |
| Protonitazene (B12782313) | β-arrestin 2 Recruitment | 0.89 nM | nih.gov |
| Metonitazene | β-arrestin 2 Recruitment | 1.5 nM | nih.gov |
| Isotonitazene | β-arrestin 2 Recruitment | 1.1 nM | nih.gov |
| Fentanyl | β-arrestin 2 Recruitment | 17.0 nM | soft-tox.org |
| Hydromorphone | β-arrestin 2 Recruitment | 36.5 nM | nih.gov |
| Morphine | β-arrestin 2 Recruitment | 134 nM | nih.gov |
Metabolic Profiling and Biotransformation Research of Sec Butonitazene Citrate
In Vitro Metabolic Stability and Clearance Determination (e.g., Human Liver Microsomes, S9 Fractions)
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro studies using human liver fractions, such as microsomes (HLM) and S9 fractions, are standard methods for assessing this stability. While direct data for sec-Butonitazene is limited, extensive research on its structural isomer, butonitazene (B3025780), offers significant insights.
Recent investigations reveal that nitazenes are subject to rapid metabolism. Studies using HLM and human S9 (HS9) fractions demonstrated that butonitazene, isotonitazene, and protonitazene (B12782313) were all quickly metabolized, with over 95% of the parent compounds depleted within a 60-minute incubation period. colab.wsresearchgate.netebi.ac.uk This rapid biotransformation suggests a short duration of action for the parent compound unless its metabolites are also pharmacologically active. frontiersin.org
The in vitro intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, was determined for butonitazene. These findings are considered highly indicative for sec-Butonitazene due to their isomeric relationship.
| Matrix | Compound | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference Compound | Reference CLint (µL/min/mg protein) |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | Butonitazene | 309 | Verapamil | 150 |
| Human S9 Fraction (HS9) | Butonitazene | 217 | Testosterone | 35 |
Identification of Putative Metabolites
The biotransformation of sec-Butonitazene is expected to follow pathways common to other 2-benzylbenzimidazole opioids. who.int Research on analogs like butonitazene, isotonitazene, and metonitazene (B1467764) has identified several key metabolic reactions. colab.wsresearchgate.netresearchgate.net These transformations result in a range of metabolites, some of which may possess significant biological activity.
The primary metabolic routes identified for this class of compounds include hydroxylation, dealkylation, desethylation, and subsequent combinations of these pathways. colab.wsresearchgate.net
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction. For nitazene (B13437292) compounds, this often occurs on the benzyl (B1604629) ring. The metabolite 4'-hydroxy-nitazene has been identified as a common metabolic product for many nitazenes. tandfonline.com It is reasonable to predict that O-dealkylation of the sec-butoxy group on sec-Butonitazene would lead to the formation of a similar 4'-hydroxylated metabolite. who.int
Dealkylation reactions are major metabolic pathways for nitazenes. This involves the removal of alkyl groups from either the alkoxy side chain on the benzyl ring or the N,N-diethyl-ethanamine side chain.
O-Dealkylation: The removal of the alkyl group from the ether linkage on the benzyl ring is a primary transformation. For sec-Butonitazene, this would involve the cleavage of the sec-butyl group. who.intresearchgate.net
N-Desethylation: The removal of one or both ethyl groups from the diethylaminoethyl side chain is another key metabolic step. researchgate.net This process leads to the formation of N-desethyl and N,N-didesethyl metabolites.
Studies on butonitazene and other nitazenes have confirmed the presence of metabolites resulting from desethylation, dealkylation, a combination of desethylation and dealkylation, and desethylation followed by hydroxylation. colab.wsresearchgate.netebi.ac.uk
| Metabolic Pathway | Description | Predicted Metabolite for sec-Butonitazene |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl group, likely on the benzyl ring. | 4'-Hydroxy-sec-Butonitazene |
| O-Dealkylation | Removal of the sec-butyl group from the ether linkage. | O-desec-butyl-nitazene (4'-hydroxy nitazene core) |
| N-Desethylation | Removal of an ethyl group from the diethylamino side chain. | N-desethyl-sec-Butonitazene |
| Combined Pathways | Sequential reactions, e.g., N-desethylation followed by O-dealkylation. | N-desethyl-O-desec-butyl-nitazene |
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to increase water solubility and facilitate excretion. For other nitazenes, such as isotonitazene and metonitazene, O-glucuronidation of the hydroxylated metabolites has been identified as a significant conjugation pathway. researchgate.net It is highly probable that the hydroxylated metabolites of sec-Butonitazene also undergo glucuronidation.
Cytochrome P450 Enzyme Involvement in Nitazene Metabolism
The cytochrome P450 (CYP) system is a superfamily of enzymes primarily responsible for the Phase I metabolism of a vast number of xenobiotics. Identifying the specific CYP isoforms involved in the metabolism of a drug is crucial for predicting potential drug-drug interactions.
Metabolic phenotyping studies on butonitazene have pinpointed CYP2D6, CYP2B6, and CYP2C8 as the major hepatic enzymes responsible for its biotransformation. colab.wsresearchgate.netebi.ac.uk CYP2D6, in particular, demonstrated exceptional efficiency in metabolizing butonitazene.
| CYP450 Isoform | Role in Butonitazene Metabolism | Observed Effect |
|---|---|---|
| CYP2D6 | Major | 99-100% substrate depletion within 30 minutes. colab.wsebi.ac.uk Half-life of 2 minutes. smolecule.com |
| CYP2B6 | Major | Contributes significantly to metabolism. colab.wsresearchgate.netebi.ac.uk |
| CYP2C8 | Major | Contributes significantly to metabolism. colab.wsresearchgate.netebi.ac.uk |
The prominent role of CYP2D6 suggests that the metabolism of sec-Butonitazene could be influenced by genetic polymorphisms in this enzyme, which are common in the general population.
Implications of Metabolite Activity for Further Pharmacological Research
A critical aspect of metabolic profiling is determining whether the metabolites of a parent drug are pharmacologically active. In the case of nitazenes, there is substantial evidence that their metabolites are not only active but may also be highly potent.
Hydroxylated Metabolites: The 4'-hydroxy nitazene metabolite, a common product of many nitazenes, is also known to be active at the µ-opioid receptor, although it is generally less potent than the parent compounds or the N-desethyl metabolites. tandfonline.com
The rapid metabolism of the parent compound, combined with the formation of highly potent metabolites, has profound implications. frontiersin.org It suggests that the observed pharmacological effects of sec-Butonitazene administration may be a composite of the actions of both the parent drug and its active metabolites. This complicates the correlation between plasma concentrations of the parent drug and its observed effects and underscores the importance of including major metabolites in toxicological screening and pharmacological assessments. nih.gov Further research is necessary to fully characterize the unique pharmacological profiles of each major sec-Butonitazene metabolite to build a complete understanding of its activity.
Preclinical Pharmacodynamic Investigations in Animal Models for Sec Butonitazene Citrate
Antinociceptive Activity Assessment
sec-Butonitazene has demonstrated significant pain-relieving properties in various rodent models. In the warm-water tail-flick assay in Swiss-Webster mice, butonitazene (B3025780) produced a dose-dependent increase in tail-flick latency, achieving a maximum effect of 100%. who.int This analgesic effect was blocked by the opioid antagonist naltrexone, confirming the involvement of opioid receptors in its mechanism of action. who.int
Studies consistently show that sec-Butonitazene produces strong analgesic effects. usdoj.govcaymanchem.com The peak antinociceptive effects of butonitazene were observed to last for 90 minutes, with a return to baseline levels after 180 minutes. who.int
Locomotor Activity Modulation
Preclinical studies in male C57BL/6J mice have shown that sec-Butonitazene administration leads to dose-dependent effects on locomotor activity. nih.gov Nitazene (B13437292) analogues as a class have been found to induce opioid-like effects on locomotion. researchgate.net
Thermoregulatory Effects
The administration of sec-Butonitazene has been shown to induce dose-dependent changes in the body temperature of mice. nih.gov This effect is a common characteristic of opioid agonists and is a key parameter in their in vivo pharmacological assessment. researchgate.net
Comparative In Vivo Pharmacological Profiles with Reference Opioids and Analogues
The potency of sec-Butonitazene has been evaluated relative to both traditional opioids and other synthetic analogues. In drug discrimination studies with Sprague-Dawley rats, butonitazene was found to be more potent than morphine but less potent than fentanyl. who.int Similarly, in the mouse warm-water tail-flick assay, potency ratios indicated that butonitazene was less potent than both morphine and fentanyl, although it was considered to be equally efficacious. who.int
Another antinociceptive study in rodents found butonitazene to be more potent than morphine as an analgesic. usdoj.gov In contrast, a separate in vitro study suggested that butonitazene has a potency 2 to 10 times lower than that of fentanyl. aegislabs.com A comprehensive study of sixteen nitazene analogs in male Swiss-Webster mice using a warm-water tail-flick test found that butonitazene was less potent than fentanyl. brown.edu
The table below summarizes the comparative antinociceptive potency of sec-Butonitazene against reference opioids from various preclinical studies.
| Compound | Animal Model | Assay | Potency Comparison |
| sec-Butonitazene | Sprague-Dawley Rats | Drug Discrimination | More potent than Morphine; Less potent than Fentanyl who.int |
| sec-Butonitazene | Swiss-Webster Mice | Warm-Water Tail-Flick | Less potent than Morphine and Fentanyl who.intbrown.edu |
| sec-Butonitazene | Rodents | Antinociception Study | More potent than Morphine usdoj.gov |
Forensic and Toxicological Analytical Research Applications of Sec Butonitazene Citrate
Development of Methodologies for Detection in Biological Matrices
The detection of sec-Butonitazene and other nitazene (B13437292) analogs in biological matrices is complicated by their high potency, leading to low concentrations in bodily fluids, and their extensive metabolism. researchgate.net Consequently, highly sensitive analytical techniques are required for their detection. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of nitazenes in biological samples. researchgate.netoup.com Researchers have developed and validated LC-MS/MS methods for the quantification of various nitazenes, including butonitazene (B3025780), in whole blood, serum, urine, and post-mortem specimens. oup.comwho.int These methods often involve a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix before instrumental analysis. oup.com
For instance, a validated LC-MS/MS method for the analysis of several nitazene analogs, including butonitazene, in blood achieved a limit of detection (LOD) of less than 0.1 ng/mL and a limit of quantitation (LOQ) of 0.5 ng/mL. oup.com The method utilized a C18 analytical column and a gradient elution with formic acid in water and methanol (B129727) as mobile phases. oup.com
The consideration of metabolites is also a critical aspect of method development for biological matrices. While the parent drug may be present at very low levels or be rapidly eliminated, its metabolites can often be detected for a longer period. restek.com For example, 4'-hydroxy nitazene has been identified as a universal metabolite for several nitazene compounds and its detection can indicate nitazene use. restek.com
The stability of nitazenes in biological samples is another important factor. Studies have investigated the short-term stability of nitazenes in dried blood spots (DBS), providing valuable information for sample storage and transport. mdpi.com
Table 1: LC-MS/MS Method Parameters for Nitazene Analysis in Biological Samples
| Parameter | Details |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) |
| Analytical Column | C18 reversed-phase |
| Mobile Phase | Gradient elution with acidified water and methanol/acetonitrile |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| LOD | Typically in the sub-ng/mL range (e.g., <0.1 ng/mL for butonitazene) |
| LOQ | Typically in the low ng/mL range (e.g., 0.5 ng/mL for butonitazene) |
Qualitative and Quantitative Analysis in Seized Materials
The analysis of seized materials is essential for law enforcement and public health agencies to monitor the illicit drug market. Various analytical techniques are employed for the qualitative and quantitative analysis of sec-Butonitazene and other nitazenes in powders, tablets, and other forms.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification of controlled substances. nih.gov However, for nitazenes, GC-MS analysis can be challenging due to the potential for thermal degradation and the similarity in mass spectra between isomers. who.int
Liquid chromatography with diode-array detection (HPLC-DAD) can differentiate many nitazene analogs based on their retention times and UV absorption spectra. ugent.be However, for unequivocal identification, especially in complex mixtures, mass spectrometry-based techniques are preferred. ugent.be
Liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) provides high-resolution mass data, which aids in the identification of unknown compounds and their fragmentation patterns. ugent.be This technique has been instrumental in characterizing the mass spectral properties of numerous nitazene analogs. ugent.be
Quantitative analysis of nitazenes in seized materials is often performed using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). fda.gov For example, a study determined the average amount of N-pyrrolidino etonitazene in counterfeit tablets to be 0.817 mg per tablet using HPLC-UV. fda.gov
The National Forensic Laboratory Information System (NFLIS) in the United States tracks drug seizures analyzed by forensic laboratories. Between 2021 and 2022, there were 51 reports of butonitazene. who.int More recent data from 2020 to 2023 shows 130 law enforcement encounters with butonitazene, flunitazene, and metodesnitazene. federalregister.gov Butonitazene was frequently found in combination with fentanyl. federalregister.gov
Table 2: Analytical Techniques for Seized Nitazene Analysis
| Technique | Application | Advantages | Limitations |
| GC-MS | Qualitative Identification | Established technique with extensive libraries. nih.gov | Potential for thermal degradation, similar spectra for isomers. who.int |
| HPLC-DAD | Qualitative and Quantitative Analysis | Can differentiate some analogs. ugent.be | Less specific than MS for identification. ugent.be |
| LC-QTOF-MS | Qualitative Identification | High-resolution mass data for structural elucidation. ugent.be | Requires specialized instrumentation. |
| HPLC-UV | Quantitative Analysis | Good for determining the amount of a known substance. fda.gov | Not suitable for identifying unknown compounds. |
Challenges in Forensic Identification and Differentiation of Nitazene Isomers
A significant challenge in the forensic analysis of nitazenes is the existence of numerous structural isomers. Isomers have the same molecular formula and mass, making them difficult to distinguish using mass spectrometry alone. osti.gov For example, butonitazene and its positional isomer, iso-butonitazene, present such a challenge. caymanchem.comcaymanchem.com
Chromatographic separation is essential to differentiate between nitazene isomers. osti.gov Both gas chromatography (GC) and liquid chromatography (LC) have been shown to be effective in separating various nitazene isomers. oup.comosti.gov For instance, LC can separate the positional isomers protonitazene (B12782313) and isotonitazene. osti.gov
Even with chromatographic separation, the mass spectra of isomers can be very similar. who.intosti.gov While some minor fragment ions may differ, the primary fragmentation pathways are often identical, producing common fragment ions such as m/z 100 and m/z 72 for many nitazenes. osti.gov This necessitates careful interpretation of mass spectral data in conjunction with chromatographic retention times and comparison with certified reference materials.
The constant emergence of new nitazene analogs with varied structural modifications further complicates their identification. researchgate.net Forensic laboratories must continuously update their analytical methods and reference libraries to keep pace with the evolving illicit drug landscape.
Emerging Technologies for Rapid Detection of Nitazenes in Research Settings
The need for rapid and field-portable detection methods for potent opioids like nitazenes has driven the development of new technologies. These emerging techniques aim to provide on-site screening capabilities for law enforcement, first responders, and public health professionals.
Handheld Raman spectroscopy and surface-enhanced Raman scattering (SERS) have shown promise for the rapid screening of nitazenes in suspect tablets. fda.gov These techniques provide a molecular fingerprint of a substance, allowing for its identification. fda.gov Portable Fourier-transform infrared (FT-IR) spectroscopy is another valuable tool for on-site analysis. fda.gov
Direct analysis in real time-mass spectrometry (DART-MS) is a rapid screening technique that requires minimal sample preparation. fda.gov However, a limitation of DART-MS is the difficulty in differentiating isomers due to the lack of chromatographic separation. researchgate.net
High-pressure mass spectrometry, as utilized in devices like the MX908, is a portable technology capable of detecting and identifying nitazenes at trace levels (nanograms). 908devices.com This is particularly advantageous as nitazenes are often mixed with other substances at low concentrations. 908devices.com
Wastewater-based epidemiology is an emerging surveillance tool to monitor drug use trends within a community. Recent studies have demonstrated the ability to detect nitazene variants, such as protonitazene and etonitazepyne, in wastewater samples, providing an early warning of their presence. uq.edu.au
These emerging technologies, while offering rapid screening capabilities, often serve as presumptive tests. Confirmatory analysis using established laboratory-based methods like LC-MS/MS is typically required for definitive identification. fda.gov
Q & A
Q. What safety protocols are essential when handling sec-Butonitazene (citrate) in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) for synthesis and handling.
- Follow institutional biosafety guidelines and document risk assessments for acute/chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
